4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-bromobenzoate is a useful research compound. Its molecular formula is C18H14BrN3O5S2 and its molecular weight is 496.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-bromobenzoate is a complex organic molecule featuring a unique structural arrangement that combines a pyran ring with a thiadiazole moiety. This combination is significant due to the diverse biological activities associated with these functional groups. The compound's molecular formula is C21H20N3O6S2 with a molecular weight of approximately 509.98 g/mol.
Structural Characteristics
The structural elements of this compound contribute to its biological activity:
Structural Feature | Description | Biological Activity |
---|---|---|
Thiadiazole Ring | Contains nitrogen and sulfur atoms | Antimicrobial, anti-inflammatory |
Pyran Ring | Fused heterocyclic structure | Antifungal, anticancer |
Benzoate Moiety | Ester functionality | Diverse biological effects |
The presence of these functional groups suggests potential interactions with various biological targets, making the compound an interesting subject for medicinal chemistry research.
Antimicrobial Properties
Research indicates that derivatives containing thiadiazole rings often exhibit significant antimicrobial activity. The compound has shown promising results in inhibiting the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Preliminary studies suggest that modifications on the thiadiazole and pyran rings can enhance the interaction strength and specificity towards these pathogens .
Antitumor Activity
Preliminary investigations into the antitumor properties of this compound have yielded encouraging results. In vitro assays have demonstrated that it may inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Further studies are required to elucidate the exact pathways involved .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been explored, particularly acetylcholinesterase (AChE) and urease. Initial findings indicate moderate to strong inhibitory activities against these enzymes, which are crucial in various biochemical pathways related to neurodegenerative diseases and urinary disorders .
Case Studies and Research Findings
- Antibacterial Screening : A study evaluated the antibacterial efficacy of synthesized compounds similar to this compound against multiple bacterial strains. The results indicated that compounds exhibited varying degrees of activity, with some achieving IC50 values significantly lower than established antibiotics .
- Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggested that the structural modifications could lead to enhanced binding interactions with target proteins, potentially improving therapeutic efficacy .
- In Vivo Studies : While in vitro results are promising, comprehensive in vivo studies are essential to evaluate the pharmacokinetics and overall therapeutic potential of this compound. Future research will focus on animal models to assess efficacy and safety profiles .
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O5S2/c1-2-15(24)20-17-21-22-18(29-17)28-9-10-7-13(23)14(8-26-10)27-16(25)11-5-3-4-6-12(11)19/h3-8H,2,9H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHPZSYHYJTUJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.